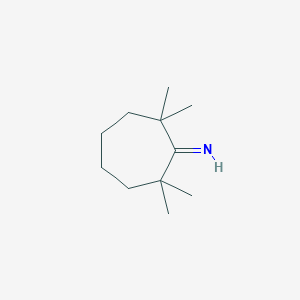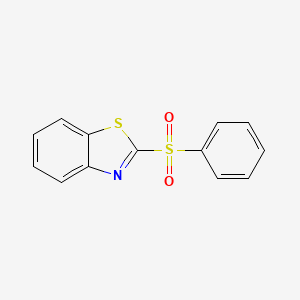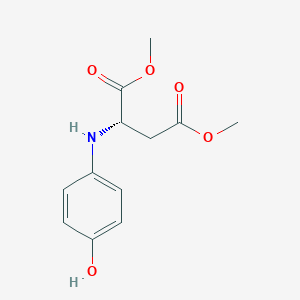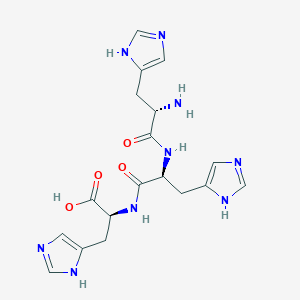
L-Histidyl-L-histidyl-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Histidyl-L-histidyl-L-histidine is a tripeptide composed of three histidine residues Histidine is an essential amino acid that plays a crucial role in protein synthesis, enzyme function, and metal ion binding
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-histidyl-L-histidine typically involves the stepwise coupling of histidine residues. This can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the process begins with the attachment of the first histidine residue to a solid resin. Subsequent histidine residues are then coupled using activating agents such as carbodiimides (e.g., DCC) and coupling reagents like HOBt or HOAt. The final tripeptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or fermentation processes. In fermentation, genetically engineered microorganisms are used to produce the tripeptide. The fermentation broth is then subjected to downstream processing, including purification and isolation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Histidyl-L-histidyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The imidazole side chain of histidine can be oxidized to form products such as 2-oxo-histidine.
Reduction: Reduction reactions can convert oxidized forms of histidine back to their original state.
Substitution: The amino and carboxyl groups of histidine can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as acyl chlorides or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of 2-oxo-histidine, while substitution reactions can yield various histidine derivatives.
Wissenschaftliche Forschungsanwendungen
L-Histidyl-L-histidyl-L-histidine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide interactions and metal ion binding.
Biology: The tripeptide is involved in studying enzyme mechanisms and protein folding.
Medicine: It has potential therapeutic applications, including wound healing and anti-inflammatory effects.
Industry: It is used in the development of biomaterials and as a component in cosmetic formulations.
Wirkmechanismus
The mechanism of action of L-Histidyl-L-histidyl-L-histidine involves its ability to bind metal ions through the imidazole side chains of histidine residues. This binding can influence enzyme activity, protein structure, and cellular signaling pathways. The tripeptide can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
L-Histidyl-L-histidyl-L-histidine can be compared with other histidine-containing peptides, such as:
Glycyl-L-histidyl-L-lysine: Known for its wound healing and anti-aging properties.
Carnosine: A dipeptide composed of beta-alanine and histidine, with antioxidant and anti-glycation effects.
Anserine: Similar to carnosine but with a methylated histidine residue, found in birds and fish.
This compound is unique due to its tripeptide structure, which provides multiple histidine residues for metal ion binding and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
64134-27-6 |
|---|---|
Molekularformel |
C18H23N9O4 |
Molekulargewicht |
429.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C18H23N9O4/c19-13(1-10-4-20-7-23-10)16(28)26-14(2-11-5-21-8-24-11)17(29)27-15(18(30)31)3-12-6-22-9-25-12/h4-9,13-15H,1-3,19H2,(H,20,23)(H,21,24)(H,22,25)(H,26,28)(H,27,29)(H,30,31)/t13-,14-,15-/m0/s1 |
InChI-Schlüssel |
STOOMQFEJUVAKR-KKUMJFAQSA-N |
Isomerische SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)N |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


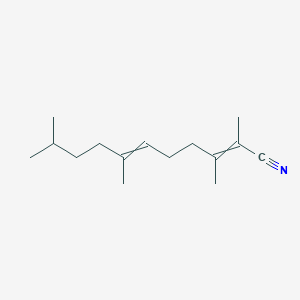

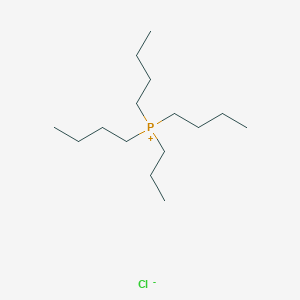

![Diethyl[3-(2-methoxyphenoxy)propyl]silyl](/img/structure/B14488065.png)


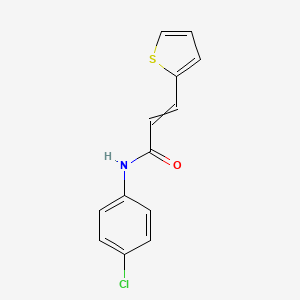
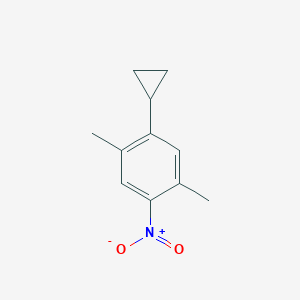
![9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one](/img/structure/B14488083.png)

